molecular formula C16H13FN4O3 B11184503 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11184503
M. Wt: 328.30 g/mol
InChI Key: WFSXAROMEROYFA-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-fluorophenylsuccinimide.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenylsuccinimide hydrazide.

    Coupling with Pyridine Carboxylic Acid: The final step involves coupling the hydrazide with pyridine-4-carboxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and pyridine ring allow for specific binding to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Uniqueness

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

This detailed overview provides a comprehensive understanding of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C16H13FN4O3/c17-11-1-3-12(4-2-11)21-14(22)9-13(16(21)24)19-20-15(23)10-5-7-18-8-6-10/h1-8,13,19H,9H2,(H,20,23)

InChI Key

WFSXAROMEROYFA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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